Lead cyanamide

Description

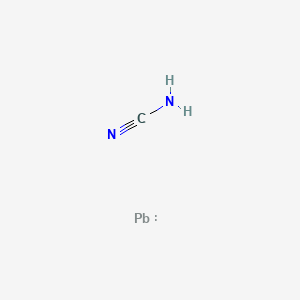

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

20837-86-9 |

|---|---|

Molecular Formula |

CH2N2Pb+2 |

Molecular Weight |

249 g/mol |

IUPAC Name |

cyanamide;lead(2+) |

InChI |

InChI=1S/CH2N2.Pb/c2-1-3;/h2H2;/q;+2 |

InChI Key |

HBROYSQCJFVOHF-UHFFFAOYSA-N |

SMILES |

C(#N)N.[Pb] |

Canonical SMILES |

C(#N)N.[Pb+2] |

physical_description |

DryPowder |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Lead Cyanamide (PbCN₂)

Abstract: Lead cyanamide (B42294) (PbCN₂), a yellow pigment, has garnered interest beyond its coloration for its properties as a p-type semiconductor.[1][2] This technical guide provides a comprehensive overview of the primary synthesis methodologies and characterization techniques for lead cyanamide, tailored for researchers in materials science and chemical development. The document details experimental protocols for both aqueous and solid-state synthesis routes, summarizes key quantitative data in tabular form, and presents visual workflows for synthesis and characterization processes.

Synthesis of this compound

The preparation of this compound can be broadly categorized into two main approaches: aqueous solution precipitation and solid-state metathesis. The choice of method depends on the desired purity, scale, and available starting materials.

Aqueous Solution Synthesis from Calcium Cyanamide

This method is a common industrial process that utilizes readily available and inexpensive starting materials like lime nitrogen (commercial-grade calcium cyanamide).[3][4] The general principle involves creating an aqueous solution of cyanamide from which the lead salt is precipitated.

Experimental Protocol:

-

Hydrolysis and Calcium Removal: A slurry of calcium cyanamide is prepared in water. To facilitate the hydrolysis and remove calcium ions, which can contaminate the final product, an agent is added to precipitate the calcium.[3] Common methods include:

-

Carbonation: Introducing carbon dioxide (CO₂) to precipitate calcium carbonate (CaCO₃).[4]

-

Sulfation: Adding sulfuric acid or sodium sulfate (B86663) to precipitate calcium sulfate (CaSO₄).[3]

-

Carbonate Precipitation: Adding sodium carbonate (soda ash) to precipitate calcium carbonate.[3]

-

-

Filtration: The slurry is filtered to remove the insoluble calcium salt, yielding a clear filtrate containing an aqueous solution of cyanamide (H₂NCN).

-

pH Adjustment: The pH of the cyanamide solution is adjusted to an optimal range of 9-10 to ensure complete precipitation of this compound in the subsequent step.[4]

-

Precipitation: A solution of a soluble lead salt, such as lead nitrate (B79036) (Pb(NO₃)₂) or lead acetate (B1210297) (Pb(CH₃COO)₂), is slowly added to the pH-adjusted cyanamide solution with constant agitation.[4] Alternatively, a slurry of a less soluble lead compound like yellow lead oxide (PbO) or lead carbonate (PbCO₃) can be used.[3] A yellow precipitate of this compound (PbCN₂) forms immediately.

-

Isolation and Purification: The precipitate is collected by filtration. It is then washed thoroughly with deionized water to remove any unreacted reagents and soluble byproducts.

-

Drying: The purified this compound is dried in an oven at a temperature between 70-100°C to yield a fine yellow powder.[3][4] This method can produce this compound with a purity of up to 96%.[3]

Solid-State Metathesis Synthesis

Solid-state metathesis offers an alternative, solvent-free route to this compound. This method is often used in materials research to produce high-purity crystalline products.

Experimental Protocol:

-

Reactant Preparation: Equimolar amounts of lead(II) chloride (PbCl₂) and sodium cyanamide (Na₂NCN) are used as precursors.[1] The reactants should be finely ground and intimately mixed in a glovebox under an inert atmosphere to prevent reaction with moisture.

-

Reaction: The homogenized powder mixture is placed in a suitable crucible (e.g., alumina) and sealed in an evacuated quartz ampoule.

-

Heating: The ampoule is heated in a tube furnace to a specific temperature to initiate the solid-state reaction. While the exact temperature for this specific reaction is not detailed in the abstract, analogous solid-state syntheses for related compounds occur at temperatures of 400-500°C.[1]

-

The reaction is: PbCl₂ (s) + Na₂NCN (s) → PbCN₂ (s) + 2NaCl (s)

-

-

Isolation: After cooling, the product is a mixture of this compound and sodium chloride.

-

Purification: The sodium chloride byproduct can be removed by washing the mixture with a solvent in which it is soluble but this compound is not, such as deionized water. The purified PbCN₂ is then collected by filtration and dried.

Summary of Synthesis Parameters

| Parameter | Aqueous Solution Method | Solid-State Metathesis |

| Primary Reactants | Calcium Cyanamide, Lead Salt/Oxide | Lead(II) Chloride, Sodium Cyanamide |

| Reaction Medium | Water | Solid-State (Solvent-free) |

| Temperature | Ambient (Precipitation), 70-100°C (Drying)[3][4] | Elevated (e.g., 400-500°C)[1] |

| Key Conditions | pH control (9-10)[4] | Inert atmosphere |

| Purity | Up to 96% reported[3] | Potentially high, crystalline |

| Advantages | Low cost, scalable[4] | High purity, solvent-free |

| Disadvantages | Wet process, potential for impurities | High energy, requires inert atmosphere |

Characterization of this compound

A multi-technique approach is essential for the comprehensive characterization of synthesized this compound, confirming its structure, purity, and physicochemical properties.

Structural and Spectroscopic Characterization

Experimental Protocols:

-

X-Ray Diffraction (XRD): Powder XRD is the definitive technique for confirming the crystal structure and phase purity of PbCN₂.

-

Methodology: A finely ground powder sample is mounted on a sample holder. The analysis is performed using a diffractometer, typically with Cu Kα radiation. Data is collected over a 2θ range (e.g., 10-80°) with a defined step size. The resulting diffraction pattern is compared to reference patterns, and Rietveld refinement can be used for detailed structural analysis.[1]

-

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are crucial for confirming the presence of the cyanamide ([NCN]²⁻) functional group and distinguishing it from its carbodiimide (B86325) isomer ([N=C=N]²⁻).

-

Methodology (FTIR): A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet. The IR spectrum is then recorded. The characteristic cyanamide stretching vibration appears in a relatively clear spectral window, typically between 2220–2243 cm⁻¹.[5]

-

Methodology (Raman): A sample is placed under a Raman microscope, and a laser is focused on the material. The scattered light is collected and analyzed. Raman spectroscopy corroborates the FTIR data and provides complementary information about the material's vibrational modes.[1]

-

Physicochemical Property Analysis

Experimental Protocols:

-

Semiconductor Property Analysis: To characterize its electronic properties, Mott-Schottky experiments are performed.

-

Methodology: A thin film of the powderous PbCN₂ is assembled into a photoelectrode.[1] Mott-Schottky analysis is then conducted in an electrochemical cell using a suitable electrolyte. The resulting plots are used to determine the flat-band potential and confirm the material's p-type semiconductor nature.[1][2]

-

-

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition of this compound.

-

Methodology: A sample is heated at a controlled rate in a TGA/DTA instrument under a specific atmosphere (e.g., air or nitrogen). The weight loss (TGA) and temperature differences (DTA) are recorded as a function of temperature, revealing decomposition points and reaction characteristics.[6]

-

Summary of this compound Properties

| Property | Value | Source |

| Chemical Formula | PbCN₂ | [2] |

| Molecular Weight | 247.22 g/mol | [2][7] |

| CAS Number | 20837-86-9 | [2][8] |

| Appearance | Yellow crystalline powder | [4][9] |

| Density | 6.6 g/cm³ | [2][10][11] |

| Melting Point | >250°C | [2][11] |

| Semiconductor Type | p-type (indirect) | [1][2] |

| Band Gap | 2.4 eV | [1][2] |

| Flat-Band Potential | 2.3 eV vs. RHE | [1][2] |

Safety Information

This compound is a toxic substance and should be handled with extreme care.[2] As a lead compound, it poses risks of damage to the central nervous system, kidneys, and reproductive system upon exposure.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used at all times.[10] All handling should be performed in a well-ventilated area or a chemical fume hood.[12] Upon heating or contact with acids, it may decompose and release toxic fumes.[13][14]

Conclusion

This guide has outlined the principal methods for the synthesis of this compound and the analytical techniques required for its thorough characterization. The aqueous solution method provides a scalable route to production, while solid-state synthesis offers a path to high-purity materials for research. Comprehensive characterization using XRD, vibrational spectroscopy, and electrochemical analysis is critical to confirm the material's identity and evaluate its properties for applications such as advanced pigments, corrosion inhibitors, and semiconductor devices like photocathodes for water splitting.[1][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Cas 20837-86-9,this compound | lookchem [lookchem.com]

- 3. US2213440A - Preparation of this compound - Google Patents [patents.google.com]

- 4. CN1304876A - Process for preparing this compound - Google Patents [patents.google.com]

- 5. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Cyanamide, lead(2+) salt (2:1)|lookchem [lookchem.com]

- 8. This compound | 20837-86-9 [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound | CAS#:20837-86-9 | Chemsrc [chemsrc.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. Lead(II) cyanide | Pb(CN)2 | CID 61139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. CYANAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Crystal Structure of Lead Cyanamide (PbCN₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of lead cyanamide (B42294) (PbCN₂), a compound known to exist in two primary polymorphic forms. The structural details, experimental protocols for synthesis and analysis, and the relationship between the polymorphs are presented herein, offering a valuable resource for researchers in materials science and related fields.

Introduction to Lead Cyanamide Polymorphs

This compound (PbCN₂) crystallizes in two distinct orthorhombic modifications: a non-centrosymmetric phase described by the space group Pna2₁ and a centrosymmetric phase with the space group Pnma.[1][2] The formation of each polymorph is highly dependent on the synthesis conditions, particularly the pH of the reaction medium.[2] This guide will detail the crystallographic data for both phases, providing a comparative analysis of their structural parameters.

Crystallographic Data

The crystallographic data for both the non-centrosymmetric (Pna2₁) and centrosymmetric (Pnma) phases of this compound have been determined through single-crystal and powder X-ray diffraction techniques.[1][3] A summary of the key quantitative data is presented in the tables below for easy comparison.

Unit Cell Parameters

The lattice parameters for the two polymorphs of PbCN₂ are summarized in Table 1. Both forms belong to the orthorhombic crystal system, but differ in their unit cell dimensions and symmetry.

| Parameter | Non-centrosymmetric PbCN₂ (Pna2₁) | Centrosymmetric PbCN₂ (Pnma) |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pna2₁ (No. 33) | Pnma (No. 62) |

| a (Å) | 5.553 ± 0.001[3] | 3.925[4] |

| b (Å) | 11.732 ± 0.003[3] | 5.596[4] |

| c (Å) | 3.867 ± 0.002[3] | 12.421[4] |

| α, β, γ (°) | 90 | 90 |

| Volume (ų) | 251.7 | 272.7 |

| Z | 4[3] | 4 |

Table 1: Comparison of the unit cell parameters for the non-centrosymmetric and centrosymmetric polymorphs of PbCN₂.

Atomic Coordinates

The fractional atomic coordinates for both polymorphs are provided in Tables 2 and 3. The non-centrosymmetric structure was determined by single-crystal X-ray diffraction, while the data for the centrosymmetric phase is based on Rietveld refinement of powder X-ray diffraction data.

| Atom | Wyckoff Position | x | y | z |

| Pb | 4a | 0.0765 | 0.1209 | 0.2500 |

| C | 4a | 0.610 | 0.100 | 0.250 |

| N(1) | 4a | 0.830 | 0.060 | 0.250 |

| N(2) | 4a | 0.420 | 0.145 | 0.250 |

Table 2: Fractional atomic coordinates for non-centrosymmetric PbCN₂ (Pna2₁). Data from Cooper (1964).[3]

| Atom | Wyckoff Position | x | y | z |

| Pb | 4c | 0.2500 | 0.2500 | 0.1211 |

| C | 4c | 0.7500 | 0.2500 | 0.8970 |

| N(1) | 4c | 0.7500 | 0.2500 | 0.0010 |

| N(2) | 4c | 0.7500 | 0.2500 | 0.8030 |

Table 3: Fractional atomic coordinates for centrosymmetric PbCN₂ (Pnma). Data from the Materials Project.[4]

Selected Bond Lengths and Angles

The covalent nature of this compound is evident from its bond lengths.[3] The N-C-N group is asymmetric in the non-centrosymmetric structure.[3] A comparison of selected bond distances is presented in Table 4.

| Bond | Non-centrosymmetric PbCN₂ (Pna2₁) (Å) | Centrosymmetric PbCN₂ (Pnma) (Å) |

| Pb-N(1) | 2.32, 2.62 | 2.39, 2.68 |

| Pb-N(2) | 2.64 | 2.56 |

| C-N(1) | 1.25 | 1.25 |

| C-N(2) | 1.17 | 1.23 |

Table 4: Comparison of selected interatomic distances for the two polymorphs of PbCN₂. Data for Pna2₁ from Cooper (1964)[3] and for Pnma from the Materials Project[4].

In the non-centrosymmetric structure, the two shortest Pb-N(1) bonds are at an angle of 78° 45' to each other. The slightly weaker Pb-N(2) bond is almost perpendicular to both of these, with angles of 89° and 87° 25'.[3]

Experimental Protocols

Synthesis of this compound Polymorphs

The synthesis of a specific this compound polymorph can be directed by controlling the pH of the reaction mixture.

3.1.1. Synthesis of Non-centrosymmetric PbCN₂ (Pna2₁)

This polymorph can be synthesized by a precipitation reaction at the interface of two aqueous solutions.

-

Reactants:

-

Solution A: Aqueous solution of sodium cyanamide (Na₂CN₂).

-

Solution B: Aqueous solution of lead acetate (B1210297) (Pb(CH₃COO)₂).

-

-

Procedure:

-

Carefully layer the lighter sodium cyanamide solution on top of the denser lead acetate solution in a test tube to minimize mixing.

-

Immediate precipitation of yellow this compound will occur at the interface. This precipitate acts as a semipermeable membrane, slowing down further reaction.

-

Allow the mixture to stand undisturbed for 16 to 36 hours.

-

Decant the supernatant liquid and wash the precipitate with deionized water and then with alcohol.

-

Single crystals can often be found adhering to the glass walls of the test tube, which act as a nucleating surface.

-

3.1.2. Synthesis of Centrosymmetric PbCN₂ (Pnma)

The centrosymmetric phase is typically favored at higher pH values.

-

Reactants:

-

Aqueous solution of a soluble lead salt (e.g., lead nitrate, lead acetate).

-

Aqueous solution of cyanamide (H₂CN₂) with the addition of an ammonia (B1221849) solution to raise the pH.

-

-

Procedure:

-

Prepare an aqueous solution of the lead salt.

-

Prepare a solution of cyanamide and adjust the pH to a value between 9 and 10 by adding an ammonia solution.

-

Slowly add the cyanamide/ammonia solution to the lead salt solution with stirring.

-

A precipitate of centrosymmetric this compound will form.

-

Filter the precipitate, wash with deionized water, and dry.

-

X-ray Diffraction Analysis

The crystal structures of this compound are determined using X-ray diffraction (XRD).

-

Single-Crystal XRD:

-

A suitable single crystal (typically with dimensions around 0.2 x 0.06 x 0.025 mm) is mounted on a goniometer head.

-

Data is collected on a single-crystal X-ray diffractometer, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

-

The diffraction data is used to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

-

Powder XRD:

-

A powdered sample of this compound is prepared.

-

The powder diffraction pattern is recorded on a powder diffractometer.

-

The data is analyzed using Rietveld refinement to confirm the phase and refine the structural parameters. This is particularly useful for distinguishing between the two polymorphs and for analyzing phase mixtures.[2]

-

Visualization of Methodologies

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and analysis of this compound crystals.

Caption: Workflow for the synthesis and structural analysis of PbCN₂ polymorphs.

Caption: Relationship between synthesis conditions and PbCN₂ polymorph formation.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Lead Cyanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead cyanamide (B42294) (PbCN₂), an inorganic compound of lead in the +2 oxidation state, has garnered interest in various fields due to its unique chemical properties. This guide provides a comprehensive overview of the chemical and physical characteristics of lead cyanamide, intended to serve as a technical resource for researchers, scientists, and professionals in drug development and materials science. The information compiled herein is based on a thorough review of available scientific literature and patents.

Chemical and Physical Properties

This compound is a yellow, crystalline solid that is generally considered to be insoluble in water. Its fundamental properties are summarized in the tables below. It is important to note that some reported physical properties, such as boiling point and flash point, are inconsistent with the expected behavior of an inorganic salt and should be treated with caution.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | PbCN₂ | [1][2] |

| Molecular Weight | 249.23 g/mol | [1][3] |

| Appearance | Yellow crystalline powder | [4] |

| Density | 6.6 g/cm³ | [5] |

| Melting Point | >250 °C | [5] |

| Boiling Point | Not applicable (decomposes) | Inconsistent data reported |

| Solubility in Water | Insoluble | [5] |

| CAS Number | 20837-86-9 | [1][2] |

Structural and Spectroscopic Properties

The cyanamide anion ([CN₂]²⁻) can exist in two resonant forms: the cyanamide form ([N≡C-N]²⁻) and the carbodiimide (B86325) form ([N=C=N]²⁻). In this compound, the anion primarily exists in the cyanamide form.

| Property | Description | Source(s) |

| Crystal Structure | Orthorhombic | [6] |

| Infrared (IR) Spectroscopy | The IR spectrum of cyanamide-containing compounds typically shows a strong absorption band in the region of 2100-2200 cm⁻¹ corresponding to the C≡N stretching vibration. | [7][8][9][10][11] |

| Raman Spectroscopy | Raman spectroscopy can also be used to identify the C≡N stretching vibration in this compound. | [12][13] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Two common procedures are detailed below.

1. Aqueous Precipitation Method

This method involves the reaction of a soluble lead salt with a solution of cyanamide, typically derived from calcium cyanamide.

-

Materials: Calcium cyanamide (CaCN₂), water, carbon dioxide (CO₂), a soluble lead salt (e.g., lead nitrate, Pb(NO₃)₂), sodium hydroxide (B78521) (optional, for pH adjustment).

-

Procedure:

-

A slurry of calcium cyanamide in water is prepared.

-

Carbon dioxide is bubbled through the slurry to precipitate calcium as calcium carbonate, leaving a solution of cyanamide (H₂CN₂). The reaction is: CaCN₂(s) + H₂O(l) + CO₂(g) → CaCO₃(s) + H₂CN₂(aq).

-

The calcium carbonate is removed by filtration.

-

The pH of the resulting cyanamide solution is adjusted to approximately 9-10 with a base such as sodium hydroxide.

-

A solution of the lead salt is then slowly added to the cyanamide solution with stirring. A yellow precipitate of this compound forms immediately. The reaction is: Pb²⁺(aq) + CN₂²⁻(aq) → PbCN₂(s).

-

The precipitate is collected by filtration, washed with water to remove any soluble impurities, and dried.[4]

-

2. Solid-State Metathesis

This method involves the reaction of a lead halide with an alkali metal cyanamide at elevated temperatures.

-

Materials: Lead(II) chloride (PbCl₂), sodium cyanamide (Na₂CN₂).

-

Procedure:

-

Stoichiometric amounts of finely ground lead(II) chloride and sodium cyanamide are thoroughly mixed in an inert atmosphere (e.g., a glovebox).

-

The mixture is pelletized and placed in a furnace.

-

The sample is heated under an inert atmosphere to a temperature sufficient to initiate the metathesis reaction (e.g., 300-400 °C). The reaction is: PbCl₂(s) + Na₂CN₂(s) → PbCN₂(s) + 2NaCl(s).

-

After cooling, the resulting solid mixture contains this compound and sodium chloride. The sodium chloride can be removed by washing with a suitable solvent in which this compound is insoluble.[6]

-

Quantitative Analysis

A definitive, standardized method for the quantitative analysis of this compound is not widely documented. However, a combination of elemental analysis and titration methods can be employed.

-

Lead Content Determination: The lead content can be determined by dissolving a known weight of the sample in nitric acid and then using standard analytical techniques for lead quantification, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS). Alternatively, a complexometric titration with EDTA can be used.[14]

-

Cyanamide Content Determination: The cyanamide content can be determined by methods developed for the analysis of cyanamide itself, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) after appropriate sample preparation.[15][16]

Chemical Reactivity

Reaction with Acids

This compound is expected to react with strong acids, such as nitric acid (HNO₃) and hydrochloric acid (HCl). The reaction will likely result in the formation of the corresponding lead salt and free cyanamide, which may further hydrolyze or decompose depending on the conditions. For example:

PbCN₂(s) + 2HNO₃(aq) → Pb(NO₃)₂(aq) + H₂CN₂(aq)

The cyanamide formed (H₂CN₂) is unstable in acidic solutions and can hydrolyze to urea.[9]

Reaction with Bases

Lead(II) compounds are known to be amphoteric, reacting with both acids and strong bases.[6][17] In the presence of a strong base, such as sodium hydroxide (NaOH), this compound is expected to form plumbites, which are soluble complex ions. The reaction can be represented as:

PbCN₂(s) + 2OH⁻(aq) → [Pb(OH)₄]²⁻(aq) + CN₂²⁻(aq) (simplified)

Thermal Decomposition

This compound decomposes upon heating at temperatures above 250 °C. While the exact decomposition pathway and products have not been extensively studied by techniques such as TGA-MS, the decomposition of other metal cyanamides suggests that it may decompose to lead, carbon, and nitrogen gas, or potentially form lead cyanide and other nitrogen-containing species. The thermal decomposition of related organic lead compounds often yields lead oxide as a final product in the presence of air.

Applications

This compound has been investigated for several applications, primarily leveraging its chemical properties.

-

Corrosion Inhibitor: It has been proposed as a component in anti-corrosion coatings and paints.[2]

-

Pigment: Its yellow color has led to its consideration as a pigment, although its toxicity is a significant concern.[4]

-

Semiconductor: Recent research has explored the semiconductor properties of this compound, suggesting potential applications in electronics and photoelectrochemistry.[6]

-

Precursor in Materials Science: It can serve as a precursor for the synthesis of other lead-containing materials and coordination complexes.[17][18][19]

Safety and Handling

This compound is a hazardous substance and should be handled with extreme caution. It is classified as toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure. It is also suspected of damaging fertility or the unborn child and is very toxic to aquatic life with long-lasting effects.[20] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has summarized the key chemical and physical properties of this compound, providing a foundation for researchers and professionals working with this compound. While much is known, further research, particularly in the areas of its thermal decomposition and quantitative analysis, would be beneficial for a more complete understanding of its behavior and potential applications. The provided experimental protocols and reactivity information offer a starting point for further investigation into this interesting and potentially useful material. As with all lead compounds, appropriate safety measures are paramount when handling this compound.

References

- 1. Lead(2+) cyanamide | CH2N2Pb+2 | CID 57375663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 20837-86-9 [m.chemicalbook.com]

- 3. This compound | C2H4N4Pb+2 | CID 75124267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN1304876A - Process for preparing this compound - Google Patents [patents.google.com]

- 5. Cas 20837-86-9,this compound | lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyanamide(420-04-2) IR Spectrum [m.chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. pure.korea.ac.kr [pure.korea.ac.kr]

- 11. Cyanamide as an Infrared Reporter: Comparison of Vibrational Properties between Nitriles Bonded to N and C Atoms. | Semantic Scholar [semanticscholar.org]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. Cyanamide(420-04-2) Raman spectrum [chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 17. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, structure and catalytic application of lead(ii) complexes in cyanosilylation reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 20. Page loading... [guidechem.com]

An In-Depth Technical Guide to Lead Cyanamide: Identifiers, Properties, and Protocols

This technical guide provides a comprehensive overview of lead cyanamide (B42294), focusing on its chemical identifiers, physicochemical properties, and relevant experimental methodologies. The information is intended for researchers, scientists, and professionals in drug development and chemical safety who require detailed technical data on this compound.

Chemical Identifiers and Nomenclature

Lead cyanamide is an inorganic compound with several identifiers across various chemical databases. The primary CAS number is 20837-86-9.[1][2] It is also known by synonyms such as Lead(II) cyanamide, Lead cyanamidate, and Pigment Yellow 48.[3][4]

| Identifier Type | Identifier |

| CAS Number | 20837-86-9 (primary)[1][2][5], 20890-10-2[3] |

| EC Number | 244-073-9[1][5] |

| PubChem CID | 57375663[3] |

| UNII | AV6CF794PB[3] |

| Molecular Formula | CN₂Pb[1] |

| Synonyms | Lead(2+) cyanamide, Lead cyanamidate[3] |

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized below, providing key data for laboratory and industrial applications.

| Property | Value |

| Molecular Weight | 247.22 g/mol |

| Appearance | White to off-white crystalline powder[4] |

| Melting Point | >250°C[2][4] |

| Density | 6.6 g/cm³[2][4] |

| Boiling Point | 258.5°C at 760 mmHg[2][4] |

| Flash Point | 1.2°C[4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for research and development.

This protocol describes a method for preparing this compound using lime nitrogen (calcium cyanamide) and a soluble lead salt in an aqueous solution.[6] This process is advantageous due to its mild reaction conditions and rapid reaction time.[6]

Methodology:

-

Hydrolysis of Lime Nitrogen:

-

Weigh 25g of calcium cyanamide (CaCN₂) and add it to 200ml of water in a reaction vessel.

-

Introduce CO₂ gas into the suspension while stirring. The CO₂ facilitates the hydrolysis of CaCN₂ to form aminonitrile and precipitates calcium ions as calcium carbonate (CaCO₃).[6]

-

Continue this hydrolysis process for approximately 40 minutes.

-

Add another 200ml of water and continue the hydrolysis with stirring for an additional 30 minutes.[6]

-

-

Filtration and pH Adjustment:

-

Filter the resulting mixture to remove the CaCO₃ precipitate.

-

Adjust the pH of the filtrate (aminonitrile solution) to between 9 and 10.[6]

-

-

Precipitation of this compound:

-

Slowly add 130ml of a 30-33% (w/w) lead nitrate (B79036) solution to the pH-adjusted filtrate.[6] A significant yellow precipitate of this compound will form.

-

-

Product Isolation and Purification:

-

Allow the precipitate to settle (age).

-

Filter the mixture to collect the this compound precipitate.

-

Wash the precipitate thoroughly with water to remove any unreacted salts.

-

Dry the purified precipitate at a temperature not exceeding 100°C.[6]

-

Grind the dried product to obtain a fine powder.

-

This protocol provides a general method for the quantification of cyanamide residues, which can be adapted for matrices containing this compound after appropriate extraction. The method involves derivatization followed by analysis using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.[7][8]

Methodology:

-

Sample Preparation and Extraction:

-

Accurately measure a 2 ml aliquot of the aqueous sample (or an extract of a solid sample) into a 15 ml centrifuge tube.

-

-

Derivatization:

-

Add 1.0 ml of 0.37 M potassium tetraborate (B1243019) solution to the tube and mix using a vortex.[7][8]

-

Add 2.0 ml of a 0.025 M methanolic solution of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and vortex again.[7][8]

-

Heat the mixture in a heating block at 80°C for 30 minutes to allow the derivatization reaction to complete.[7][8]

-

-

Post-Derivatization Treatment:

-

Analysis:

Toxicity Pathways

This compound exhibits toxicity attributable to both the lead cation (Pb²⁺) and the cyanamide anion (NCN²⁻), which can be metabolized to cyanide.

-

Lead (Pb²⁺) Toxicity: Lead is a potent neurotoxin that primarily exerts its effects by mimicking divalent cations like calcium (Ca²⁺). This mimicry allows it to interfere with critical cellular processes.[9] It disrupts synaptic transmission by interfering with calcium-dependent signaling pathways.[9] Furthermore, lead inhibits the enzyme δ-aminolevulinic acid dehydratase (ALAD) in the heme synthesis pathway, leading to the accumulation of δ-aminolevulinic acid (ALA), which can cause oxidative stress.[9][10]

-

Cyanide (CN⁻) Toxicity: The cyanamide group can be metabolized to cyanide, a classic mitochondrial poison. Cyanide has a high affinity for ferric iron (Fe³⁺) and potently inhibits cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[11][12] This inhibition blocks the utilization of oxygen, halts aerobic respiration, and leads to a rapid depletion of cellular ATP, causing histotoxic hypoxia.[12]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CAS#:20837-86-9 | Chemsrc [chemsrc.com]

- 3. Lead(2+) cyanamide | CH2N2Pb+2 | CID 57375663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 20837-86-9,this compound | lookchem [lookchem.com]

- 5. This compound | 20837-86-9 [m.chemicalbook.com]

- 6. CN1304876A - Process for preparing this compound - Google Patents [patents.google.com]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 8. epa.gov [epa.gov]

- 9. Pathways – Lead Poisoning [sites.tufts.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Redirecting Intermediary Metabolism to Counteract Cyanide Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Behavior of Lead Dicyanamide

Disclaimer: Publicly available, detailed experimental data on the thermal behavior of lead dicyanamide (B8802431) (Pb(N(CN)₂)₂) is scarce. This technical guide has been constructed based on the analysis of analogous metal dicyanamide compounds and general principles of thermal analysis as applied to energetic materials. The quantitative data and decomposition pathways presented herein are hypothetical and intended to be representative for research and development purposes.

Introduction

Lead dicyanamide, Pb(N(CN)₂)₂, is a metal-organic compound of interest within the field of energetic materials and coordination chemistry. Understanding its thermal behavior is paramount for assessing its stability, safety, and potential applications. This guide provides a comprehensive overview of the anticipated thermal decomposition of lead dicyanamide, detailing hypothetical experimental data, methodologies for its analysis, and a proposed decomposition pathway.

Thermal Decomposition Overview

Lead dicyanamide is expected to be a thermally sensitive material, undergoing exothermic decomposition upon heating. The decomposition process is likely to be complex, involving multiple steps. Based on analogies with other metal dicyanamides, the initial phase of decomposition may involve the exothermic trimerization of the dicyanamide anions.[1] This is anticipated to be followed by a more energetic decomposition of the resulting structure, leading to the formation of metallic lead and various gaseous products.

Quantitative Thermal Analysis Data

The following tables summarize the hypothetical quantitative data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the thermal decomposition of lead dicyanamide under an inert nitrogen atmosphere.

Table 1: Thermogravimetric Analysis (TGA) Data

| Temperature Range (°C) | Mass Loss (%) | Proposed Process |

| 250 - 350 | ~5-10 | Initial decomposition and release of volatile fragments |

| 350 - 500 | ~60-70 | Main exothermic decomposition |

| > 500 | - | Residual mass (primarily metallic lead) |

Table 2: Differential Scanning Calorimetry (DSC) Data

| Peak | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH, J/g) | Proposed Process |

| 1 (Exothermic) | ~300 | ~325 | -250 | Trimerization of dicyanamide anions |

| 2 (Exothermic) | ~380 | ~410 | -1500 | Major decomposition to lead and gaseous products |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize the thermal behavior of lead dicyanamide are provided below.

3.1 Synthesis of Lead Dicyanamide

Lead dicyanamide can be synthesized via a precipitation reaction in an aqueous solution.

-

Materials: Lead(II) nitrate (B79036) (Pb(NO₃)₂), Sodium dicyanamide (NaN(CN)₂), Deionized water.

-

Procedure:

-

Prepare a 0.1 M aqueous solution of lead(II) nitrate.

-

Prepare a 0.2 M aqueous solution of sodium dicyanamide.

-

Slowly add the lead(II) nitrate solution to the sodium dicyanamide solution with constant stirring.

-

A white precipitate of lead dicyanamide will form immediately.

-

Continue stirring for 1 hour to ensure complete reaction.

-

Filter the precipitate using a Buchner funnel.

-

Wash the precipitate with deionized water to remove any unreacted salts.

-

Dry the product in a vacuum oven at 60°C for 24 hours.

-

3.2 Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 1-5 mg of the dried lead dicyanamide powder in an alumina (B75360) crucible.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (purge rate: 50 mL/min).

-

Heating Rate: 10 °C/min.

-

Temperature Range: Ambient to 600 °C.

-

-

Data Analysis: The mass loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the temperatures of decomposition and the percentage of mass loss at each stage.

3.3 Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Hermetically seal 1-3 mg of the dried lead dicyanamide powder in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (purge rate: 50 mL/min).

-

Heating Rate: 10 °C/min.

-

Temperature Range: Ambient to 500 °C.

-

-

Data Analysis: The heat flow to or from the sample relative to the reference is measured as a function of temperature. Exothermic and endothermic events are identified as peaks in the DSC curve, and the enthalpy change (ΔH) for each event is calculated by integrating the peak area.

Visualizations

4.1 Proposed Thermal Decomposition Pathway of Lead Dicyanamide

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Electronic Structure of Lead Cyanamide (B42294) (PbCN₂)

Abstract

Lead cyanamide (PbCN₂), a compound with notable semiconductor properties, has garnered interest for its potential applications ranging from photoelectrochemical water splitting to corrosion inhibition.[1][2] Understanding its electronic structure is paramount to harnessing its full potential. This technical guide provides a comprehensive overview of the synthesis, characterization, and theoretical electronic structure calculations of this compound. It details experimental protocols for its preparation and summarizes key quantitative data from computational studies. Furthermore, this document illustrates the experimental and computational workflows through detailed diagrams to facilitate a deeper understanding for researchers in materials science and related fields.

Introduction

Lead(II) cyanamide (PbCN₂) is an inorganic compound that has been identified as a p-type semiconductor.[2] Its electronic properties, particularly its band gap and band edge positions, make it a candidate for applications in photocatalysis and electronics. The arrangement of the lead cations and the cyanamide (NCN²⁻) anions in the crystal lattice dictates its electronic band structure. Theoretical studies, primarily employing Density Functional Theory (DFT), have been crucial in elucidating these properties, showing good agreement with experimental findings.[2]

There are two primary crystal structures reported for PbCN₂, one with a non-centrosymmetric space group (Pna2₁) and another with a centrosymmetric one (Pnma).[3] The synthesis conditions, especially the pH value, can influence which modification is formed.[3] This guide will focus on the synthesis methods and the computational approaches used to model the electronic structure of this material.

Synthesis and Experimental Protocols

The preparation of this compound can be achieved through several synthetic routes. The chosen method can affect the resulting crystal structure, purity, and morphology.[3]

Solid-State Metathesis Reaction

A common solvent-free method for synthesizing PbCN₂ is through a solid-state metathesis reaction. This protocol involves the exchange of ions between solid reactants at elevated temperatures.

Experimental Protocol:

-

Reactant Preparation: Equimolar amounts of lead(II) chloride (PbCl₂) and sodium cyanamide (Na₂NCN) are thoroughly mixed in a 1:1 molar ratio.

-

Grinding: The mixture is ground together in an agate mortar under an inert atmosphere (e.g., in a glovebox) to ensure homogeneity and maximize reactant contact.

-

Reaction: The ground powder is transferred to an alumina (B75360) crucible and heated in a tube furnace.

-

Purification: The resulting product contains PbCN₂ and a salt byproduct (NaCl). The byproduct is removed by washing the product mixture with deionized water, followed by filtration.

-

Drying: The purified PbCN₂ powder is dried in a vacuum oven at a moderate temperature (e.g., 70-75 °C) to remove any residual water.[4]

Aqueous Precipitation Reaction

This compound can also be synthesized via a precipitation reaction in an aqueous solution, which allows for greater control over reaction conditions like pH.

Experimental Protocol:

-

Precursor Solution 1: A solution of a soluble lead salt, such as lead nitrate (B79036) (Pb(NO₃)₂) or lead acetate (B1210297) (Pb(CH₃COO)₂), is prepared in deionized water.[5]

-

Precursor Solution 2: A solution of a cyanamide salt, such as calcium cyanamide (CaNCN) or sodium cyanamide (Na₂NCN), is prepared. If using lime nitrogen (CaNCN), it is first hydrolyzed in water. To remove calcium ions, which can be an impurity, CO₂ can be bubbled through the solution to precipitate calcium carbonate (CaCO₃).[5]

-

Precipitation: The lead salt solution is added to the cyanamide solution under constant agitation. This compound precipitates out of the solution. The pH of the mother liquor is ideally maintained between 9 and 10.[5]

-

Filtration and Washing: The precipitate is collected by filtration and washed thoroughly with deionized water to remove any unreacted precursors and soluble byproducts.

-

Drying: The final product is dried under vacuum at a temperature below 100 °C.[5]

Electronic Structure Calculations

Density Functional Theory (DFT) is the primary computational method used to investigate the electronic structure of PbCN₂. These calculations provide insights into the band gap, density of states (DOS), and the nature of chemical bonding within the crystal.

Computational Methodology

A typical DFT workflow for calculating the electronic structure of a crystalline solid like PbCN₂ involves several steps, from defining the crystal structure to post-processing the results.

Protocol for DFT Calculations:

-

Structure Definition: The starting point is the crystal structure of PbCN₂. The atomic positions and lattice parameters for one of its known space groups (e.g., Pna2₁ or Pnma) are used as input.[3][6]

-

Self-Consistent Field (SCF) Calculation: A self-consistent calculation is performed to determine the ground-state electron density of the system. This step is crucial for obtaining accurate total energies and electronic properties. Functionals like PBE (Perdew-Burke-Ernzerhof) are common for initial relaxation, while hybrid functionals like HSE06 are often used for more accurate band gap predictions.[2]

-

Band Structure Calculation: Using the converged electron density from the SCF step, the electronic eigenvalues (energy bands) are calculated along high-symmetry paths within the first Brillouin zone.

-

Density of States (DOS) Calculation: A denser k-point mesh is used to calculate the DOS, which shows the number of available electronic states at each energy level. Projecting the DOS (PDOS) onto individual atoms and orbitals helps in understanding their respective contributions to the valence and conduction bands.

-

Data Analysis: The calculated band structure reveals whether the material is a direct or indirect semiconductor and provides the value of the band gap. The (P)DOS gives information about the orbital character of the band edges.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound from experimental and computational studies.

Table 1: Crystallographic and Structural Data for PbCN₂

| Parameter | Value | Space Group | Source / Method |

| Lattice Constant (a) | 3.905 Å | Pna2₁ | [6] / DFT Calculation |

| Lattice Constant (b) | 5.601 Å | Pna2₁ | [6] / DFT Calculation |

| Lattice Constant (c) | 12.106 Å | Pna2₁ | [6] / DFT Calculation |

| N(1)-C Bond Length | 119.4 pm | - | [7] / X-ray Diffraction |

| C-N(2) Bond Length | 126.6 pm | - | [7] / X-ray Diffraction |

Table 2: Electronic and Photoelectrochemical Properties of PbCN₂

| Property | Value | Method | Reference |

| Band Gap (Calculated) | 2.4 eV (Indirect) | HSE06 DFT | [2] |

| Band Gap (Measured) | Agrees with calculation | UV-Vis Spectroscopy | [2] |

| Semiconductor Type | p-type | Mott-Schottky experiments | [2] |

| Flat-Band Potential | 2.3 eV vs. RHE | Mott-Schottky experiments | [2] |

Note: DFT calculations, especially with semi-local functionals, can underestimate band gaps. The use of hybrid functionals like HSE06 generally provides results in better agreement with experimental values.[2][6]

Results and Discussion

Crystal Structure

This compound features a distorted structure where the typically linear NCN²⁻ anion is slightly bent.[2] Quantum-chemical calculations have shown that the energy cost for this bond length asymmetry and bending is relatively low (around 30 kJ/mol and <2.5 kJ/mol, respectively), which is likely compensated by the formation of stronger lead-nitrogen bonds.[7]

Electronic Structure

Electronic structure calculations using the HSE06 hybrid functional predict PbCN₂ to be an indirect semiconductor with a band gap of 2.4 eV.[2] This value is in remarkable agreement with experimental measurements, validating the computational approach.[2] The p-type semiconducting behavior, confirmed through Mott-Schottky experiments, indicates that the majority charge carriers are holes.[2] The flat-band potential of 2.3 eV vs. RHE suggests a suitable valence band position for certain reductive photoelectrochemical reactions, such as water splitting.[2]

Conclusion

This technical guide has outlined the primary synthesis routes and computational investigation of this compound. The combination of solid-state and aqueous synthesis methods allows for the production of PbCN₂ with varying morphologies and crystal structures. Detailed electronic structure calculations, particularly using DFT with hybrid functionals, have proven to be a powerful tool for accurately predicting the material's semiconductor properties. The compiled data and workflows presented herein serve as a valuable resource for researchers interested in the fundamental properties and potential applications of this promising p-type semiconductor.

References

- 1. This compound | 20837-86-9 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US2213440A - Preparation of this compound - Google Patents [patents.google.com]

- 5. CN1304876A - Process for preparing this compound - Google Patents [patents.google.com]

- 6. mp-619032: PbCN2 (orthorhombic, Pna2_1, 33) [legacy.materialsproject.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

Lead Cyanamide (PbCN₂): A Technical Guide to its P-Type Semiconductor Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead cyanamide (B42294) (PbCN₂), an inorganic compound, has emerged as a noteworthy p-type semiconductor material. Its synthesis via solid-state metathesis and its characterization have revealed properties suitable for applications in photoelectrochemical (PEC) cells, particularly as a photocathode for reductive reactions like water splitting. This technical guide provides a comprehensive overview of the synthesis, material properties, electronic structure, and experimental protocols related to lead cyanamide's p-type semiconductor characteristics, based on available scientific literature. While the p-type nature of PbCN₂ is established, specific quantitative data on carrier concentration and mobility are not yet reported in the literature.

Introduction

Metal cyanamides and carbodiimides represent a class of materials with diverse functional properties. This compound (PbCN₂) has been identified as a p-type semiconductor, a significant finding as many metal cyanamides exhibit n-type behavior. This p-type conductivity, combined with its visible light absorption, makes PbCN₂ a candidate for applications in solar energy conversion and photoelectrochemistry. This document serves as an in-depth technical resource, summarizing the key findings and experimental methodologies associated with the study of this compound as a p-type semiconductor.

Material Properties and Characterization

The primary method for synthesizing phase-pure polycrystalline this compound is through a solid-state metathesis reaction. The material's properties have been characterized using a suite of analytical techniques.

Synthesis

This compound is synthesized via a solid-state metathesis (SSM) reaction between lead(II) chloride (PbCl₂) and sodium cyanamide (Na₂NCN) in a 1:1 molar ratio.[1][2][3][4] This method is advantageous as it avoids the formation of by-products that can occur in solution-based syntheses.

Structural and Electronic Properties

The structure of the synthesized PbCN₂ is confirmed through Rietveld refinement of X-ray diffraction (XRD) data. Electronic structure calculations, specifically using the HSE06 density functional, indicate that this compound is an indirect semiconductor.[1][2][3][4]

Quantitative Data

The key quantitative parameters for this compound as a p-type semiconductor are summarized in the table below. It is important to note that while the p-type behavior has been experimentally confirmed, specific values for hole concentration and mobility have not been reported in the reviewed literature.

| Property | Value | Method of Determination | Reference |

| Band Gap (Eg) | 2.4 eV (Indirect) | UV-vis Spectroscopy & HSE06 Calculation | [1][2][3][4] |

| Flat-Band Potential (Vfb) | 2.3 V vs. RHE | Mott-Schottky Experiment | [1][2][3][4] |

| Carrier Type | p-type | Mott-Schottky Experiment | [1][2][3][4] |

| Hole Concentration | Not Reported | - | - |

| Hole Mobility | Not Reported | - | - |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for the key experiments performed on this compound.

Synthesis of this compound via Solid-State Metathesis

This protocol describes the synthesis of polycrystalline this compound.

Materials:

-

Lead(II) chloride (PbCl₂)

-

Sodium cyanamide (Na₂NCN)

-

Argon gas

-

Alumina (B75360) crucible

-

Tube furnace

-

Schlenk line apparatus

-

Deionized water

Procedure:

-

Stoichiometric amounts of PbCl₂ and Na₂NCN (1:1 molar ratio) are thoroughly ground together in an agate mortar inside an argon-filled glovebox to ensure a homogenous mixture.

-

The resulting powder mixture is placed in an alumina crucible.

-

The crucible is transferred to a tube furnace under an argon atmosphere.

-

The furnace is heated to a specified temperature (e.g., 400-500 °C) for a designated period (e.g., 12 hours) to facilitate the solid-state reaction.

-

After the reaction, the furnace is cooled to room temperature.

-

The product is washed with deionized water to remove the sodium chloride (NaCl) byproduct.

-

The final product, this compound (PbCN₂), is dried under vacuum.

Band Gap Determination via UV-vis Diffuse Reflectance Spectroscopy

The optical band gap of the powdered PbCN₂ is determined using UV-visible diffuse reflectance spectroscopy.

Instrumentation:

-

UV-vis spectrophotometer equipped with an integrating sphere for diffuse reflectance measurements.

-

BaSO₄ or a similar material as a white standard.

Procedure:

-

The powdered PbCN₂ sample is loaded into a sample holder.

-

A baseline spectrum is collected using the white standard (e.g., BaSO₄).

-

The diffuse reflectance spectrum of the PbCN₂ sample is recorded over a suitable wavelength range (e.g., 200-800 nm).

-

The reflectance data is converted to absorbance using the Kubelka-Munk function: F(R) = (1-R)² / 2R, where R is the reflectance.

-

A Tauc plot is generated by plotting (F(R)hν)n against the photon energy (hν). For an indirect band gap semiconductor, n = 1/2.

-

The linear portion of the Tauc plot is extrapolated to the energy axis (where (F(R)hν)n = 0) to determine the band gap energy (Eg).

P-Type Characterization via Mott-Schottky Analysis

Mott-Schottky analysis is employed to determine the flat-band potential and the semiconductor type.

Instrumentation:

-

Potentiostat with impedance spectroscopy capabilities.

-

Three-electrode electrochemical cell.

Procedure:

-

Working Electrode Preparation: A thin film of the PbCN₂ powder is deposited on a conductive substrate (e.g., fluorine-doped tin oxide - FTO glass).

-

Electrochemical Cell Setup: A three-electrode system is assembled with the PbCN₂ film as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE). A suitable electrolyte is used (e.g., a buffered aqueous solution).

-

Measurement: Electrochemical impedance spectroscopy is performed over a range of applied DC potentials with a small AC perturbation at a fixed frequency (e.g., 1 kHz).

-

Data Analysis: The capacitance of the space-charge region (C) is calculated from the imaginary part of the impedance.

-

A Mott-Schottky plot is constructed by plotting 1/C² versus the applied potential (V).

-

The sign of the slope of the linear region of the plot indicates the semiconductor type. A negative slope is characteristic of a p-type semiconductor.

-

The flat-band potential (Vfb) is determined by extrapolating the linear portion of the plot to the x-axis (where 1/C² = 0).

Photoelectrochemical (PEC) Measurements for Water Splitting

The performance of PbCN₂ as a photocathode is evaluated in a photoelectrochemical cell.

Instrumentation:

-

Potentiostat

-

Three-electrode photoelectrochemical cell with a quartz window.

-

Light source (e.g., solar simulator).

Procedure:

-

The PbCN₂ working electrode is placed in the photoelectrochemical cell with a counter and reference electrode in an appropriate electrolyte.

-

The cell is illuminated through the quartz window with a calibrated light source.

-

Linear sweep voltammetry is performed under both dark and illuminated conditions to measure the photocurrent response as a function of the applied potential.

-

The cathodic photocurrent indicates the reduction of water (hydrogen evolution) at the photocathode surface.

Visualizations

Experimental Workflow

The logical flow from synthesis to characterization of this compound as a p-type semiconductor is depicted below.

P-Type Semiconductor Behavior in Photoelectrochemical Water Splitting

This diagram illustrates the mechanism of a p-type this compound photocathode in a photoelectrochemical cell for hydrogen production.

Conclusion and Outlook

This compound has been successfully synthesized and characterized as a p-type semiconductor with an indirect band gap of 2.4 eV.[1][2][3][4] Its demonstrated application as a photocathode for water splitting opens avenues for its use in solar fuel generation.[1][2][3][4] The audience of drug development professionals should note that while the material itself does not have a direct pharmaceutical application, the methodologies for material synthesis and characterization, particularly in solid-state chemistry and electrochemistry, are broadly applicable in various scientific disciplines. Future research should focus on determining the currently unreported carrier concentration and mobility to fully understand its potential and limitations. Furthermore, optimizing the synthesis to control morphology and crystallinity could enhance its photoelectrochemical performance. The exploration of doping strategies to tune its electronic properties also remains a promising area of investigation.

References

- 1. Metathetic synthesis of this compound as a p-type semiconductor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into the antiproliferative mechanism of (C^N)-chelated half-sandwich iridium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and characterisation of Co(iii) complexes of N-formyl hydroxylamines and antibacterial activity of a Co(iii) peptide deformylase inhibitor complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Lanthanoid coordination prompts unusually distorted pseudo-octahedral NiII coordination in heterodinuclear Ni–Ln complexes: synthesis, structure and understanding of magnetic behaviour through experiment and computation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Historical Synthesis of Lead Cyanamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis of lead cyanamide (B42294) (PbCN₂), a compound that has garnered interest for its pigmentary and semiconductor properties. This document provides a detailed overview of three primary historical synthesis routes: a high-temperature solid-phase reaction, an aqueous solution method originating from lime nitrogen, and a solid-state metathesis approach. The guide includes structured data, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding of these historical techniques.

Core Synthesis Methodologies: A Comparative Overview

The historical synthesis of lead cyanamide has been approached through distinct chemical strategies, each with its own set of reaction conditions and procedural nuances. The following table summarizes the key quantitative parameters associated with these methods.

| Synthesis Method | Reactants | Temperature (°C) | Reaction Time | Reported Purity (%) |

| High-Temperature Solid-Phase | Lead(II) oxide (PbO), Urea (B33335) (CO(NH₂)₂) | 410 - 460 | 26.5 - 45 hours | Data not available |

| Aqueous Solution from Lime Nitrogen | Calcium cyanamide (CaCN₂), Lead(II) nitrate (B79036) (Pb(NO₃)₂) | Room Temperature | ~8 hours (total process) | Up to 96 |

| Solid-State Metathesis | Lead(II) chloride (PbCl₂), Sodium cyanamide (Na₂NCN) | Data not available | Data not available | Data not available |

Experimental Protocols

This section provides detailed experimental procedures for the key historical synthesis methods of this compound.

High-Temperature Solid-Phase Synthesis

This method, representing one of the earliest approaches, involves the direct reaction of a lead oxide with a nitrogen source at elevated temperatures.[1]

Experimental Protocol:

-

Reactant Preparation: Thoroughly grind lead(II) oxide (PbO) and urea (CO(NH₂)₂) in a 1:2 molar ratio to ensure a homogenous mixture.

-

Reaction Setup: Place the powdered mixture in a ceramic crucible. The crucible is then placed in a tube furnace equipped with a temperature controller.

-

Reaction Conditions: Heat the furnace to a temperature between 410°C and 460°C.[1] Maintain this temperature for an extended period, typically ranging from 26.5 to 45 hours, to ensure the reaction proceeds to completion.[1]

-

Product Isolation: After the designated reaction time, allow the furnace to cool to room temperature.

-

Purification: The resulting solid product is a crude form of this compound. Further purification may involve washing with appropriate solvents to remove unreacted starting materials and byproducts. Specific details on purification for this historical method are not well-documented.

-

Drying: Dry the purified this compound in a desiccator or a vacuum oven at a moderate temperature.

Aqueous Solution Synthesis from Lime Nitrogen

This method offers a lower-temperature alternative to the solid-phase reaction, utilizing calcium cyanamide (lime nitrogen) as the cyanamide source.[1]

Experimental Protocol:

-

Hydrolysis of Lime Nitrogen:

-

Suspend 25g of calcium cyanamide (CaCN₂) in 200ml of water in a beaker with constant stirring.

-

Bubble carbon dioxide (CO₂) gas through the suspension for approximately 40 minutes. This facilitates the hydrolysis of calcium cyanamide to cyanamide (H₂NCN) and precipitates the calcium as calcium carbonate (CaCO₃).[1]

-

Add an additional 200ml of water and continue stirring and CO₂ addition for another 30 minutes to ensure complete reaction.[1]

-

-

Calcium Removal:

-

Filter the suspension to remove the precipitated calcium carbonate.

-

Wash the filter cake with water and collect the filtrate, which now contains the cyanamide solution.

-

-

Precipitation of this compound:

-

Adjust the pH of the cyanamide filtrate to between 9 and 10 using a suitable base, such as a dilute sodium hydroxide (B78521) solution.[1]

-

Slowly add 130ml of a 33% (w/v) lead(II) nitrate (Pb(NO₃)₂) solution to the pH-adjusted filtrate with continuous stirring. A yellow precipitate of this compound will form immediately.[1]

-

-

Product Isolation and Purification:

-

Allow the precipitate to settle, then filter the mixture to collect the solid this compound.

-

Wash the collected solid thoroughly with deionized water to remove any soluble impurities.

-

-

Drying:

-

Dry the purified this compound product in an oven at a temperature not exceeding 100°C.[1]

-

The final product can be ground to a fine powder.

-

Solid-State Metathesis Synthesis

A more contemporary approach to this compound synthesis involves a solid-state exchange reaction.[2][3]

Experimental Protocol:

-

Reactant Preparation: Intimately mix stoichiometric amounts of lead(II) chloride (PbCl₂) and sodium cyanamide (Na₂NCN) in a 1:1 molar ratio.[2][3] This should be performed in an inert atmosphere, for example, within a glovebox, to prevent reaction with atmospheric moisture.

-

Reaction Setup: Place the reactant mixture in a sealed, inert container, such as an evacuated and sealed quartz ampoule.

-

Reaction Conditions: While specific historical protocols are not detailed, modern solid-state reactions of this type are typically initiated by heating. The precise temperature and duration required for this specific reaction are not well-documented in the historical context.

-

Product Isolation and Purification:

-

After cooling, the product mixture will contain this compound and the salt byproduct (sodium chloride).

-

Purification involves washing the mixture with a solvent that selectively dissolves the byproduct while leaving the this compound insoluble. For example, water could be used to remove the sodium chloride. The washing should be performed under an inert atmosphere.

-

-

Drying: Dry the final product under vacuum to remove any residual solvent.

Synthesis Workflows

The following diagrams illustrate the logical flow of each historical synthesis method.

Caption: High-Temperature Solid-Phase Synthesis Workflow.

Caption: Aqueous Solution Synthesis Workflow.

Caption: Solid-State Metathesis Synthesis Workflow.

References

An In-depth Technical Guide to Lead Cyanamide: Properties, Synthesis, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lead cyanamide (B42294), a compound of interest in materials science with a toxicological profile that warrants careful consideration. This document summarizes its chemical and physical properties, details experimental protocols for its synthesis and characterization, and discusses its known and inferred toxicological effects.

Molecular and Physical Properties

Lead cyanamide is an inorganic compound whose reported molecular formula and weight vary across different sources. The most common representation in recent literature is PbCN₂, corresponding to the molecular formula CN₂Pb. However, other stoichiometries have also been reported. A summary of these properties is presented in Table 1.

Table 1: Molecular and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | PbCN₂ (also reported as CH₂N₂Pb or C₂H₄N₄Pb) | [1][2][3] |

| Molecular Weight | 249 g/mol (for CH₂N₂Pb) 291 g/mol (for C₂H₄N₄Pb) ~247.22 g/mol (for PbCN₂) | [2][3] |

| Appearance | White to off-white crystalline powder | |

| Semiconductor Properties | p-type semiconductor with an indirect band gap of 2.4 eV | [1] |

| Potential Applications | Photocathode for photoelectrochemical water splitting, Corrosion inhibitor | [1][4] |

It is crucial for researchers to perform thorough characterization to confirm the identity and purity of this compound used in any experimental setting.

Experimental Protocols

This protocol is adapted from a method described for the synthesis of this compound for semiconductor applications.[1]

Materials:

-

Lead(II) chloride (PbCl₂)

-

Sodium cyanamide (Na₂NCN)

-

Agate mortar and pestle

-

Quartz ampule

-

Tube furnace

-

Inert atmosphere glovebox

Procedure:

-

Inside an inert atmosphere glovebox, combine equimolar amounts of PbCl₂ and Na₂NCN in an agate mortar.

-

Thoroughly grind the reactants for 15 minutes to ensure a homogeneous mixture.

-

Transfer the ground powder into a quartz ampule and seal it under vacuum.

-

Place the sealed ampule in a tube furnace and heat to 400°C for 12 hours.

-

After the reaction, allow the furnace to cool down to room temperature naturally.

-

The resulting product is this compound (PbNCN). The primary byproduct, NaCl, can be removed by washing with deionized water.

Workflow for Solid-State Synthesis of this compound

References

Methodological & Application

Metathetic Synthesis of Lead Cyanamide from Lead Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of lead(II) cyanamide (B42294) (PbCN₂), a p-type semiconductor, via metathesis reaction using lead(II) chloride (PbCl₂) as a precursor. Two primary synthetic routes are described: a solid-state metathesis reaction and a solution-phase precipitation method. These protocols are intended to guide researchers in the controlled synthesis of lead cyanamide for various applications, including materials science and potentially as a reference compound in toxicological studies. While this compound itself is not a pharmaceutical agent, understanding its synthesis is relevant for researchers in toxicology and environmental science within the broader context of drug development and safety assessment. The parent compound, cyanamide, is an approved drug for the treatment of alcoholism[1].

Introduction

Lead(II) cyanamide (PbCN₂) is an inorganic compound that has garnered interest primarily for its properties as a p-type semiconductor with an indirect band gap of approximately 2.4 eV[2][3]. The synthesis of PbCN₂ can be achieved through a metathetic exchange reaction, a versatile method for preparing a wide range of solid-state inorganic compounds. This approach involves the exchange of ions between two reactant species, typically resulting in the formation of a thermodynamically stable, often insoluble, product. The use of lead(II) chloride as a starting material provides a convenient and accessible route to this material. The following sections detail the protocols for both solid-state and solution-phase synthesis, present relevant quantitative data, and outline the experimental workflows.

Data Presentation

| Parameter | Solid-State Metathesis | Solution-Phase Precipitation |

| Reactants | Lead(II) Chloride (PbCl₂), Sodium Cyanamide (Na₂NCN) | Lead(II) Chloride (PbCl₂), Calcium Cyanamide (CaCN₂) |

| Molar Ratio | 1:1 (PbCl₂ : Na₂NCN)[2][3] | Excess of cyanamide solution is typical |

| Solvent | None (Solid-state) | Water |

| Reaction Temperature | High temperature (e.g., analogous reactions at ~500 °C) | Room temperature |

| pH | Not applicable | 9 - 10[4] |

| Reaction Time | Several hours (estimated) | ~8 hours (including hydrolysis and precipitation)[4] |

| Purification | Washing with water to remove NaCl byproduct | Filtration, washing with water, and drying[4] |

| Reported Yield | Not explicitly found in search results | Not explicitly found in search results |

Experimental Protocols

Protocol 1: Solid-State Metathetic Synthesis of this compound

This protocol is based on the established solid-state metathesis reaction between lead(II) chloride and sodium cyanamide[2][3]. While specific reaction times and temperatures for this exact synthesis are not detailed in the provided literature, the conditions are inferred from analogous metathetic syntheses of other metal cyanamides.

Materials:

-

Lead(II) Chloride (PbCl₂, anhydrous)

-

Sodium Cyanamide (Na₂NCN)

-

Argon or Nitrogen gas (inert atmosphere)

-

Alumina (B75360) crucible

-

Tube furnace

-

Mortar and pestle

-

Deionized water

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reactant Preparation: In an inert atmosphere glovebox, weigh out equimolar amounts of lead(II) chloride and sodium cyanamide (1:1 molar ratio).

-

Mixing: Thoroughly grind the reactants together using a mortar and pestle for at least 15 minutes to ensure homogeneous mixing.

-

Reaction: Transfer the ground powder to an alumina crucible and place it in a tube furnace. Heat the mixture under a continuous flow of inert gas (argon or nitrogen) to a temperature of approximately 500 °C. Maintain this temperature for several hours to ensure the reaction goes to completion.

-

Cooling: After the reaction period, turn off the furnace and allow the crucible to cool to room temperature under the inert atmosphere.

-

Purification: The product is a mixture of this compound (PbCN₂) and sodium chloride (NaCl). To remove the NaCl byproduct, wash the crude product multiple times with deionized water. The insoluble this compound can be separated by filtration.

-

Drying: Dry the purified this compound powder in a vacuum oven at a moderate temperature (e.g., 80-100 °C) to remove any residual water.

-

Characterization: The structure and purity of the synthesized this compound can be confirmed by powder X-ray diffraction (XRD) and Rietveld refinement[2][3].

Protocol 2: Solution-Phase Synthesis of this compound

This protocol is adapted from a patented method for the preparation of this compound via precipitation in an aqueous solution[4].

Materials:

-

Calcium Cyanamide (CaCN₂, commercial grade, e.g., lime nitrogen)

-

Lead(II) Chloride (PbCl₂)

-

Deionized water

-

Carbon dioxide (gas or dry ice)

-

Ammonium (B1175870) hydroxide (B78521) solution or other suitable base

-

Beakers and flasks

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

pH meter or pH indicator strips

Procedure:

-

Preparation of Cyanamide Solution:

-

Suspend calcium cyanamide in deionized water in a large beaker.

-

To facilitate the hydrolysis of calcium cyanamide to soluble cyanamide and to remove calcium ions, bubble carbon dioxide gas through the stirred suspension. This will precipitate calcium as calcium carbonate (CaCO₃).

-

Continue the CO₂ addition until the desired concentration of cyanamide is achieved and the precipitation of CaCO₃ is complete.

-

Filter the mixture to remove the insoluble calcium carbonate and other impurities, collecting the aqueous cyanamide solution (filtrate).

-

-

Precipitation of this compound:

-

In a separate beaker, prepare a solution of lead(II) chloride in deionized water. Gentle heating may be required to dissolve the PbCl₂.

-

Slowly add the lead(II) chloride solution to the stirred cyanamide solution.

-

Adjust the pH of the mixture to between 9 and 10 using a suitable base, such as ammonium hydroxide[4]. This will induce the precipitation of yellow this compound.

-

-

Purification:

-

Allow the precipitate to settle.

-

Filter the suspension using a Büchner funnel to collect the solid this compound.

-

Wash the collected solid several times with deionized water to remove any unreacted starting materials and soluble byproducts.

-

-

Drying: Dry the purified this compound in an oven at a temperature not exceeding 100 °C[4].

-

Grinding: Once dried, the this compound can be ground to a fine powder.

Visualizations

References

- 1. A Comprehensive Review of Cyanamide's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]

- 2. Metathetic synthesis of this compound as a p-type semiconductor - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. CN1304876A - Process for preparing this compound - Google Patents [patents.google.com]

Application Notes and Protocols: Lead Cyanamide as a Precursor in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing lead cyanamide (B42294) (PbCN₂) as a precursor in the synthesis of various compounds. The information is intended for use in a controlled laboratory setting by qualified professionals. Appropriate safety precautions for handling lead compounds and other reagents must be strictly followed.

Introduction

Lead cyanamide is a versatile precursor in solid-state and solution-phase synthesis. Its reactivity stems from the cyanamide anion (CN₂²⁻), which can participate in a variety of addition and displacement reactions. These notes detail its application in the synthesis of lead-containing inorganic materials and outline inferred protocols for the preparation of fundamental organic building blocks like thiourea (B124793) and guanidine (B92328) derivatives, based on the well-established reactivity of analogous metal cyanamides.

Solid-State Synthesis of Lead Iodide Cyanamide

This compound is a key reactant in the solid-state synthesis of mixed-anion compounds. A notable example is the formation of lead iodide cyanamide (Pb₇I₆(CN₂)₄), a semiconducting luminophore.

Experimental Protocol: Synthesis of Pb₇I₆(CN₂)₄